molecular formula C21H13BrFN5O2 B3010279 5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358375-57-1

5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B3010279
CAS No.: 1358375-57-1
M. Wt: 466.27
InChI Key: CTWNNVTUAAYGEU-UHFFFAOYSA-N
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Description

5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C21H13BrFN5O2 and its molecular weight is 466.27. The purity is usually 95%.
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Scientific Research Applications

Insecticidal Activity

  • Synthesis and Insecticidal Activity : A study by Qi et al. (2014) involved synthesizing analogs containing 1,3,4-oxadiazole rings, demonstrating significant insecticidal activities against the diamondback moth. This suggests potential applications of similar compounds in pest control and agricultural protection (Qi et al., 2014).

Antimicrobial Properties

  • Antibacterial Activity : Rai et al. (2009) synthesized a series of compounds including 1,3,4-oxadiazoles, revealing significant antibacterial activities against various bacterial strains like Bacillus subtilis and Staphylococcus aureus. This research highlights the compound's potential in developing new antibacterial agents (Rai et al., 2009).

  • Antitubercular Properties : Ahsan et al. (2012) discovered that certain analogs, including a 4-([5-(arylamino)-1,3,4-oxadiazol-2-yl]methylamino)-1,2-dihydro-3H-pyrazol-3-one, exhibited promising activity against Mycobacterium tuberculosis. This finding is significant for developing new treatments for tuberculosis (Ahsan et al., 2012).

Antiviral Activity

  • Anti-Avian Influenza Virus Activity : Flefel et al. (2012) investigated the antiviral activity of compounds including 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone derivatives against the H5N1 avian influenza virus. The study indicates potential applications in treating or preventing avian influenza infections (Flefel et al., 2012).

Anticancer Potential

  • Cytotoxicity and DNA Binding Studies : Purohit et al. (2011) synthesized compounds including bis-1,3,4-oxadiazoles, which showed in-vitro cytotoxicity against various human cancer cell lines. This finding is crucial for developing new anticancer therapies (Purohit et al., 2011).

  • Tumour Inhibition and Antioxidant Actions : Faheem (2018) focused on the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole derivatives for toxicity assessment, tumour inhibition, and antioxidant actions. This research highlights the therapeutic potential of these compounds in oncology (Faheem, 2018).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, it might interact with a specific biological target to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. These properties are typically determined through experimental studies .

Future Directions

Future research on this compound could involve exploring its potential applications, optimizing its synthesis, and studying its properties in more detail .

Properties

IUPAC Name

5-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrFN5O2/c22-15-5-1-14(2-6-15)20-24-19(30-26-20)12-27-9-10-28-18(21(27)29)11-17(25-28)13-3-7-16(23)8-4-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWNNVTUAAYGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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